The table below summarizes the core information available on this compound's mechanism of action.
| Feature | Description |
|---|---|
| Drug Classification | Anthracycline antibiotic; benzoylhydrazone derivative of daunorubicin [1]. |
| Primary Mechanism | DNA intercalation and interaction with topoisomerase II [1]. |
| Secondary Effects | Inhibition of DNA polymerases [1]. |
| Key Quantitative Data | Not available in the searched literature. |
Your request for detailed quantitative data, experimental protocols, and specific signaling pathways for this compound cannot be fulfilled with the current search results. The available scientific literature on this compound is minimal and outdated, with the most descriptive source being a Wikipedia page last updated in 2015 [1]. In contrast, extensive research exists for related drugs like doxorubicin, which shares a similar core structure and mechanism as an anthracycline [2].
The following diagram illustrates the general mechanism of action for anthracycline drugs like doxorubicin, which may be analogous to how this compound functions.
Generalized anthracycline mechanism of action
The search results provide no specific data on the signaling pathways this compound affects, its binding free energy, or detailed experimental methodologies for studying it. Research into overcoming drug resistance, such as designing intensely potent analogues, has been conducted for doxorubicin but not for this compound [3] [4].
The table below summarizes the core technical information available for this compound.
| Attribute | Description |
|---|---|
| Chemical Classification | Anthracycline antibiotic; daunorubicin derivative with a benzoyl-hydrazone side chain modification [1]. |
| Mechanism of Action | DNA intercalation, topoisomerase II inhibition, and generation of reactive oxygen species (ROS) [1]. |
| Primary Use | Used as an antineoplastic agent, notably in breast cancer [1]. |
| Cardiotoxicity Profile | Considered to have lower cardiotoxic potential compared to doxorubicin and daunorubicin, despite retaining the quinone moiety capable of producing ROS [1]. |
This compound, like other anthracyclines, exerts its cytotoxic effects through multiple pathways. The following diagram illustrates its proposed mechanisms of anticancer action and an alternative theory for its cardiotoxicity.
This compound's proposed mechanisms for anticancer action and cardiotoxicity.
A key area of modern research involves understanding why some anthracyclines like this compound show reduced cardiotoxicity. Beyond the classic ROS model, investigations point to interactions with specific cardiac enzymes [1].
Available information does not contain detailed, standalone experimental protocols specifically for this compound. However, insights can be drawn from general anthracycline research:
Information on this compound in the provided search results is limited. Key areas for further investigation include:
Anthracyclines are cytotoxic antibiotics isolated from Streptomyces peucetius var. caesius and remain among the most effective anticancer drugs due to their broad anti-tumor spectrum and potent efficacy [1] [2]. A key limitation is their dose-dependent cardiotoxicity, which can lead to irreversible cardiomyopathy and heart failure [1] [3].
The antitumor efficacy of anthracyclines is attributed to multiple interconnected biochemical mechanisms [2] [3]. The visualization below outlines the primary pathways through which anthracyclines like doxorubicin exert their cytotoxic effects and their associated cardiotoxicity.
Diagram 1: Integrated pathways of anthracycline anticancer action and cardiotoxicity. Key mechanisms include DNA intercalation, free radical generation, and metabolic disruption in cardiomyocytes.
Interindividual variation in response and toxicity is influenced by pharmacogenomics. Key genes and variants associated with doxorubicin are summarized in the table below [1].
| Gene | Variant (rs#) | Functional Implication | Phenotypic Association |
|---|---|---|---|
| ABCB1 | rs1128503, rs2032582, rs1045642 | Altered drug transport | Increased drug exposure, reduced clearance [1] |
| ABCB1 | rs35810889 (Met89Thr) | Altered drug transport | Increased drug resistance [1] |
| ABCC1 | rs45511401 (Gly671Val) | Altered drug transport | Associated with cardiotoxicity risk [1] |
| CBR3 | V244M | Altered carbonyl reductase activity | Potential impact on doxorubicinol formation & cardiotoxicity risk [1] |
| RAC2 | Multiple | Altered NADPH oxidase complex function | Associated with cardiotoxicity risk [1] |
| NCF4, CYBA | Multiple | Altered NADPH oxidase complex function | Associated with cardiotoxicity risk [1] |
Resistance involves drug efflux transporters like ABCB1 (P-glycoprotein) and ABCC1 (MRP1), as well as amplification of the TOP2A gene, which is a primary drug target [1]. Recent research reveals that resistance to different anthracyclines can elicit distinct metabolic dependencies; for instance, doxorubicin-resistant cells may rely on glutamine for glutathione synthesis, while epirubicin-resistant cells upregulate mitochondrial oxidative phosphorylation [4].
Proactive monitoring is essential for managing anthracycline-induced cardiotoxicity (AIC). The table below outlines key monitoring parameters and one prospective study's methodology.
| Monitoring Aspect | Recommended Approach | Key Findings from Prospective Study [5] |
|---|---|---|
| Cardiac Imaging | Baseline and serial Echocardiography or MUGA to track Left Ventricular Ejection Fraction (LVEF) [2]. | 9 out of 72 patients (12.5%) developed cardiotoxicity within 12 months. |
| Blood Biomarkers | Measurement of High-Sensitivity Cardiac Troponin T (hs-cTnT) and N-terminal pro-B-type Natriuretic Peptide (NT-proBNP). | Levels were measured pre-chemotherapy and within 24 hours of the first and last cycles. |
| Protocol & Analysis | Prospective, single-center observational study in breast/ovarian cancer patients receiving doxorubicin (50 mg/m²/cycle). | Significantly increased hs-cTnT and NT-proBNP levels after the last cycle in patients who developed cardiotoxicity. |
A 2025 network meta-analysis of 128 RCTs evaluated 78 drug regimens for preventing AIC. The following table summarizes the most effective agents for preserving LVEF, ranked by Surface Under the Cumulative Ranking Curve (SUCRA) analysis [6].
| Intervention | Mean Difference in LVEF [95% CrI] | SUCRA Ranking | Clinical Notes |
|---|---|---|---|
| Nicorandil | 14.24 [5.12, 23.31] | 91.76% | Potassium channel opener; top-ranked single agent. |
| Dexrazoxane + Shenqi Fuzheng | 13.05 [4.64, 21.40] | N/A | Combination with Chinese patent medicine. |
| Dexrazoxane + Cinobufacini | 11.61 [4.59, 18.70] | N/A | Combination with Chinese patent medicine. |
| Qiliqiangxin | 11.38 [2.83, 19.91] | N/A | Chinese patent medicine. |
| Compound Salvia Miltiorrhiza + Levocarnitine | 9.09 [0.92, 17.25] | N/A | Herbal combination. |
| Calcium Dibutyryladenosine Cyclophosphate | 8.76 [0.59, 16.92] | N/A | Nucleotide derivative. |
| Carvedilol + Candesartan | 7.93 [3.16, 12.91] | N/A | Combined neurohormonal blockade. |
| Xinmai Long | 6.37 [1.74, 11.02] | N/A | Chinese patent medicine. |
| Dexrazoxane (alone) | 5.06 [2.59, 7.54] | N/A | FDA-approved iron chelator/Top2B inhibitor [1] [6]. |
| Carvedilol (alone) | 4.02 [0.54, 7.66] | N/A | Non-selective beta-blocker [6]. |
Evidence does not conclusively support the use of statins, Sildenafil, Ivabradine, Levocarnitine, N-acetylcysteine, Glutathione, Coenzyme Q10, Vitamin E, or Vitamin C for preventing LVEF decline [6]. Clinical trials for neurohormonal agents like ACE inhibitors and beta-blockers have shown mixed results, often with modest LVEF preservation of uncertain clinical significance [7].
The table below summarizes the key information available for this compound from the searched literature.
| Aspect | Available Data | Source |
|---|---|---|
| Drug Class | Anthracycline antibiotic | [1] |
| Chemical Formula | C₃₄H₃₅N₃O₁₀ | [1] |
| Status | Experimental | [1] |
| Mechanism of Action | Not explicitly detailed in available sources | [1] |
| Noted Use in Research | Used as a substrate to study P-glycoprotein (P-gp) mediated multidrug resistance; its accumulation in resistant cells is increased by P-gp inhibitors like Licochalcone A. | [2] |
This compound is an anthracycline, a class whose well-studied members include Doxorubicin and Daunorubicin. The primary anticancer mechanisms of these drugs are not primarily through direct DNA polymerase inhibition, but through other, more dominant pathways. The following diagram illustrates the complex, multi-mechanistic action of doxorubicin, a prototypical anthracycline.
Summary of Doxorubicin's multi-mechanistic action, which is representative of anthracycline drugs. [3] [4] [5]
The table below details these primary mechanisms and their consequences.
| Mechanism | Description | Key Outcome |
|---|---|---|
| Topoisomerase II Poisoning | Stabilizes the covalent complex between TOP2B and DNA, preventing re-ligation of DNA strands. [3] [4] | Generation of persistent double-strand breaks, triggering DNA damage response and cell death. [3] [4] |
| DNA Intercalation | Inserts its planar structure between DNA base pairs, causing helix unwinding and torsional stress. [3] [5] | Disruption of DNA replication and transcription; can contribute to TOP2 inhibition. [3] [5] |
| Reactive Oxygen Species (ROS) Generation | Undergoes redox cycling, producing superoxide radicals and other ROS. [4] [6] | Causes oxidative damage to DNA, proteins, and lipids; a key contributor to cardiotoxicity. [4] [6] |
| Histone Eviction / Chromatin Damage | DNA intercalation at active gene promoters increases torsional stress, leading to nucleosome disassembly. [3] [5] | Chromatin destabilization, exposing DNA to further damage; a distinct pathway from direct DNA breakage. [3] [5] |
While not their primary mechanism, some anthracyclines can indirectly inhibit DNA polymerases. The following diagram illustrates how this occurs not through direct binding to the enzyme, but primarily through template destruction.
Pathways of DNA polymerase inhibition by anthracycline drugs, primarily via template damage. [7] [8]
A 1983 comparative study provides experimental insights into how some anthracycline derivatives inhibit DNA polymerases. The key quantitative findings are summarized below.
| Compound Tested | DNA Polymerase α (Ki, μM) | DNA Polymerase β (Ki, μM) | Proposed Mechanism of Inhibition |
|---|
| 4'-epiadriamycin | 9 | 30 | 1. Competition with the activated DNA template-primer. 2. Direct, reversible interaction with the polymerase enzyme. [8] | | THP-adriamycin | 5.5 | 22 | 1. Competition with the activated DNA template-primer. 2. Direct, reversible interaction with the polymerase enzyme. [8] |
The study employed the following methodology to determine the mechanism of inhibition [8]:
Given the lack of specific data on this compound, here are potential paths for further investigation:
Doxorubicin, a classic anthracycline, exerts its anti-cancer effect primarily by acting as a TOP2 poison [1] [2]. This means it does not simply inhibit the enzyme's activity but stabilizes a transient, DNA-cleaved intermediate, leading to lethal DNA damage [3] [4]. The table below summarizes the key mechanisms by which doxorubicin and similar anthracyclines interact with TOP2 and other cellular components.
| Mechanism | Description | Key Functional Groups / Molecules Involved | Primary Outcome |
|---|---|---|---|
| Topoisomerase II Poisoning [3] [1] [4] | Intercalates into DNA and traps TOP2 in a covalent complex with DNA after creating a double-strand break, preventing DNA re-ligation. | Anthraquinone ring (intercalation), sugar moiety (interface disruption) [3] [1]. | Persistent DNA double-strand breaks, replication arrest, apoptosis. |
| DNA Intercalation [3] [4] [5] | Planar anthraquinone ring inserts between DNA base pairs, distorting the double helix. | Anthraquinone ring (B and C rings), daunosamine sugar [3]. | Inhibition of DNA and RNA synthesis, DNA structural distortion. |
| Oxidative Stress [3] [4] [2] | Enzyme-mediated reduction of the quinone moiety forms a semiquinone radical, which reacts with oxygen to generate reactive oxygen species (ROS). | Quinone moiety in ring C, oxidoreductases (e.g., NADPH cytochrome P450 reductase) [3] [4]. | Oxidative damage to DNA, proteins, and lipids; contributes to cardiotoxicity. |
| Chromatin Damage [3] [6] [7] | Intercalation introduces torsional stress, and the sugar moiety competes with histones for space in the nucleosome, leading to histone eviction. | Sugar moiety (daunosamine) [3]. | Nucleosome destabilization, altered transcription, DNA repair attenuation. |
To investigate these mechanisms in a research setting, several established biochemical and cellular assays are used. The following workflow outlines a multi-faceted approach to characterize TOP2 inhibition and its cellular consequences.
Experimental workflow for characterizing TOP2 interaction and cellular effects
Detailed Methodologies:
TOP2 DNA Decatenation Assay [1] [8]: This standard assay measures the enzyme's catalytic function. It uses kinetoplast DNA (kDNA), a catenated network, as a substrate. The reaction mixture containing TOP2 enzyme, ATP, and the drug inhibitor is incubated. Successful decatenation by active TOP2 releases individual minicircles, which are separated from kDNA by gel electrophoresis. Inhibition is quantified by the reduction in minicircle DNA formation [8].
DNA Cleavage Assay [1]: To distinguish between poisons and catalytic inhibitors, a cleavage assay is performed. A relaxed plasmid DNA is incubated with TOP2 and the drug. TOP2 poisons increase the formation of linear DNA (double-strand breaks), visible on a gel, while catalytic inhibitors prevent cleavage. The protein-linked DNA breaks can be detected by using a detergent like SDS to denature the enzyme and trap the complexes [1].
ATPase Inhibition Assay [8]: Since TOP2 is an ATP-dependent enzyme, its ATP hydrolysis activity can be monitored. This is often done using a colorimetric or coupled enzymatic assay that measures the release of inorganic phosphate (Pi) from ATP over time. A decrease in the rate of Pi release in the presence of a drug indicates catalytic inhibition [8].
Cellular Cytotoxicity and Protection Assays [8]: The protective effect of a catalytic inhibitor (e.g., against anthracycline cardiotoxicity) is tested in primary cells like neonatal rat ventricular cardiomyocytes (NVCM). Cells are pre-treated with the protective agent and then exposed to an anthracycline like doxorubicin. Cell viability is measured after 72-96 hours using assays like MTT or CellTiter-Glo [8]. DNA damage in cells can be quantified by immunofluorescence staining for markers like γH2AX or by COMET assay [7].
A major challenge in using TOP2 poisons is their off-target toxicity, particularly cardiotoxicity mediated by the TOP2B isoform in heart cells [2] [8]. Recent research is focused on developing selective inhibitors to overcome this.
Isoform-Selective Catalytic Inhibition: A groundbreaking 2025 study described a new class of "obex" inhibitors that allosterically inhibit TOP2 by binding to a novel pocket in the ATPase domain [8]. Through rational drug design, they developed topobexin, a compound that exploits subtle differences between the TOP2A and TOP2B isoforms. Topobexin shows superior selectivity for TOP2B and has demonstrated potent cardioprotection against chronic anthracycline-induced cardiotoxicity in animal models, outperforming the current clinical agent dexrazoxane [8].
Advanced Formulations: To enhance efficacy and reduce toxicity, various doxorubicin formulations are in clinical use or trials. These include PEGylated liposomes (e.g., Doxil), non-PEGylated liposomes (Myocet), and polymer-drug conjugates, which improve pharmacokinetics and promote drug accumulation in tumors via the Enhanced Permeation and Retention (EPR) effect [3] [9].
The following table summarizes the key pharmacokinetic parameters of Doxorubicin, which are highly relevant for understanding Zorubicin [1].
| Parameter | Value / Description | Notes / Significance |
|---|---|---|
| Volume of Distribution (Vd) | 809 - 1214 L/m² | Large Vd indicates extensive tissue distribution beyond the plasma compartment [1]. |
| Protein Binding | ~75% (Doxorubicin & Doxorubicinol) | Binding is independent of plasma concentration up to 1.1 µg/mL [1]. |
| Metabolism | Primarily hepatic. Major pathways: two-electron reduction to Doxorubicinol; one-electron reduction to a semiquinone radical (generates ROS); deglycosidation (minor pathway) [1]. | Enzymes involved include carbonyl reductases and aldoketo reductases. The one-electron reduction pathway is strongly linked to cardiotoxicity [1]. |
| Key Metabolite | Doxorubicinol (via two-electron reduction) | Doxorubicinol is active and has been investigated for its role in cardiotoxicity [2]. |
| Excretion | Primarily biliary and fecal; ~50% of dose eliminated unchanged [1]. | Requires caution in patients with hepatic impairment. |
| Tissue Distribution | Widely distributed; liposomal formulations can significantly alter distribution, reducing heart accumulation [3]. |
Based on the search results, here are methodologies used in key studies investigating Doxorubicin and its metabolites, which can inform this compound research.
In Vivo Pharmacokinetics and Tissue Distribution in Rats [2]
In Vitro Cardiotoxicity and Cellular Uptake [2]
Liposomal Formulation Pharmacokinetics [3]
The diagram below illustrates the core ADME (Absorption, Distribution, Metabolism, Excretion) processes of anthracycline drugs like Doxorubicin, which provides a model for understanding this compound.
Anthracycline ADME Pathway
The information presented for Doxorubicin offers a critical roadmap for this compound investigation. Key areas to explore would be:
The table below summarizes the core identifying information for Zorubicin from the DrugBank database [1].
| Property | Description |
|---|---|
| Generic Name | This compound |
| DrugBank Accession Number | DB11618 |
| Status | Experimental |
| Chemical Formula | C₃₄H₃₅N₃O₁₀ |
| Average Molecular Weight | 645.665 g/mol |
| ATC Code | L01DB05 |
| Drug Class | Anthracycline |
To help frame potential research directions, the diagram below illustrates the common mechanisms of action and resistance for well-known anthracyclines like Doxorubicin, as this compound likely shares some of these pathways [2] [3] [4].
Potential mechanisms and resistance profiles of anthracycline drugs, based on data from doxorubicin [2] [5] [3].
Given the scarcity of information, you may need to explore more specialized avenues:
Zorubicin is an anthracycline chemotherapeutic agent. Its utility in continuous intravenous infusion is critically limited by its physical and chemical instability upon reconstitution and dilution. The primary degradation pathway involves rapid conversion to daunorubicin, a known cardiotoxic metabolite. This degradation is influenced by multiple factors, including concentration, diluent pH, and storage conditions. Therefore, meticulous attention to reconstitution protocols and stability timelines is paramount to ensure product integrity and patient safety. The following notes synthesize available experimental data to outline critical handling parameters. [1]
The following table consolidates the quantitative stability findings for this compound hydrochloride under various conditions. The data is derived from stability studies conducted in PVC infusion bags. [1]
Table 1: this compound Stability in Intravenous Fluids (Stored at 4°C in the Dark) [1]
| Concentration (µg/ml) | Intravenous Fluid | Stability Duration | Key Findings & Notes |
|---|---|---|---|
| 250 | 0.9% Sodium Chloride Injection | Highly Unstable | Substantial degradation observed; not recommended. |
| 250 | 5% Dextrose Injection | Highly Unstable | Substantial degradation observed; not recommended. |
| 1000 | 0.9% Sodium Chloride Injection | 6 hours | More stable than in dextrose; preferred diluent at this concentration. |
| 1000 | 5% Dextrose Injection | 4 hours | Less stable than in saline; avoid for infusions over 4 hours. |
| 600 | Not Specified (Simulated Infusion) | 1 hour | Stable during the simulated infusion process itself. |
The data presented is based on published methodologies for assessing drug stability and compatibility. Below is a detailed protocol that can be adopted for such characterizations.
1. Objective: To determine the chemical stability and compatibility of this compound hydrochloride in different intravenous fluids stored in PVC infusion bags under refrigerated conditions.
2. Materials:
3. Experimental Procedure:
4. Data Interpretation:
Based on the experimental data, the following workflow and recommendations are proposed for handling this compound. Please note that these are based on a single, dated study and must be verified with current manufacturer guidance before any clinical application.
Diagram 1: this compound reconstitution and stability decision workflow.
Available data highlights the inherent instability of this compound in common intravenous fluids and underscores the need for strict adherence to defined concentration, diluent, and time parameters to minimize the formation of toxic degradants. The recommended protocol, using 1000 µg/mL in 0.9% Sodium Chloride and a 6-hour use window at 4°C, is derived from the best available evidence.
However, it is crucial to note that the foundational study for these notes was published in 1996. A comprehensive, modern application note for this compound would require up-to-date stability studies, including:
This section provides a framework for key experiments, adapting established methodologies from doxorubicin research [1] [2] [3].
This protocol measures cell viability after treatment with the test compound [1] [2].
This protocol detects key proteins involved in programmed cell death [2] [4].
This protocol measures oxidative stress, a key mechanism of anthracycline toxicity [2] [3].
The following tables summarize critical quantitative data for Doxorubicin, which can serve as a reference for expected parameters.
Table 1: Clinical Dosing and Pharmacokinetic Profile of Doxorubicin [1] [3] [5]
| Parameter | Value or Range | Notes / Conditions |
|---|---|---|
| Standard IV Dose | 60-75 mg/m² | Single agent, every 21 days |
| Weekly Dose | 20 mg/m² | Lower cardiotoxicity risk |
| Max Cumulative Dose | 400-550 mg/m² | Lifetime limit to avoid cardiomyopathy |
| Stock Solution Conc. | 2 mg/mL | As commercially available |
| Half-life (Terminal) | 20 - 48 hours | Multiphasic disposition |
| Protein Binding | 74 - 76% | Independent of plasma concentration |
| Primary Route of Elimination | Hepatobiliary | ~40% in bile over 5 days |
Table 2: Key Toxicity Profiles and Management Strategies [1] [3] [6]
| Toxicity Type | Incidence / Risk Factors | Monitoring & Management |
|---|---|---|
| Cardiotoxicity (Chronic) | 1-2% at 300 mg/m², up to 20% at 500 mg/m² | Baseline and periodic echocardiogram or MUGA scan; use of dexrazoxane |
| Myelosuppression | Predominant, dose-limiting | Monitor CBC with differential; use of growth factors (G-CSF) |
| Secondary Leukemia | Increased with high cumulative doses, combination therapy | Long-term follow-up |
| Extravasation Injury | Severe local tissue necrosis/ulceration | Ensure secure IV access; slow infusion via running IV |
| Nausea & Vomiting | Common | Pre-medication with antiemetics |
The diagrams below, generated using Graphviz, illustrate the core mechanisms of action and a proposed experimental workflow.
This diagram stylizes the primary mechanisms by which anthracyclines like doxorubicin exert anticancer effects and cause cardiotoxicity, highlighting the different pathways involved in each process [2].
This flowchart outlines a logical sequence of experiments for characterizing a new chemotherapeutic agent's properties, from basic viability screening to in-depth mechanistic studies.
Safe handling is paramount due to the toxic nature of these compounds [1] [3] [6].
These references formed the basis for the application notes and data presented.
1. Introduction Stability-indicating methods are essential for assessing the quality, safety, and efficacy of pharmaceutical products throughout their shelf life. For potent chemotherapeutic agents like anthracyclines, understanding and monitoring degradation behavior is critical due to the potential toxicity of degradation products. This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method suitable for the analysis of anthracyclines in bulk substance and pharmaceutical formulations. The method is based on current research into doxorubicin degradation and has been adapted to guide the analysis of related compounds like Zorubicin [1] [2].
2. Key Method Parameters and Experimental Design A summary of the core chromatographic conditions, consolidated from recent studies, is provided in the table below. This serves as a starting point for method development.
Table 1: Chromatographic Conditions for Anthracycline Analysis
| Parameter | Specification | Rationale & Notes |
|---|---|---|
| Column | C18 (e.g., 150-250 mm x 4.6 mm, 5 µm) | Standard reverse-phase column for small molecules [2] [3]. |
| Mobile Phase | Phosphate Buffer (pH ~5.8) : Acetonitrile (55:45, v/v) [2] | The slightly acidic buffer improves peak shape and is compatible with silica-based columns. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV-Vis at 281 nm [2] or Fluorescence (Ex: 480 nm, Em: 550 nm) [3] | Fluorescence offers higher sensitivity and selectivity for inherently fluorescent anthracyclines. |
| Injection Volume | 10-20 µL | Typical for standard HPLC systems. |
| Column Temperature | Ambient (~25°C) | Controlled temperature (e.g., 35°C) can also be used to improve reproducibility [4]. |
| Sample Solvent | Mobile Phase | Ensures compatibility and prevents peak distortion. |
3. Detailed Experimental Protocol
3.1. Materials and Reagents
3.2. Mobile Phase and Sample Preparation
3.3. Chromatographic Procedure
4. Forced Degradation (Stress Testing) Studies Forced degradation studies are mandatory to demonstrate the stability-indicating nature of the method [1] [2].
4.1. Degradation Profile and Kinetics A major thermal degradation product with an m/z of 530 has been identified in doxorubicin studies and detected in expired formulations, highlighting the importance of such analyses [1]. The workflow below outlines the logical sequence of the forced degradation study.
5. Method Validation The method should be validated as per ICH Q2(R1) guidelines. Table 2: Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Protocol | Acceptance Criteria | | :--- | :--- | :--- | | Specificity | Inject blank, standard, and stressed samples. No interference from excipients or degradation products. Resolution between drug peak and nearest degradation peak > 2.0 [2]. | | Linearity | Analyze minimum of 5 concentrations (e.g., 50-150% of target concentration). Correlation coefficient (R²) > 0.995 [2]. | | Accuracy (Recovery) | Spike excipients with drug at 80%, 100%, and 120% levels. Average recovery should be 98-102% [2]. | | Precision | Repeatability: Six replicate injections of a homogeneous sample. %RSD ≤ 2.0%. Intermediate Precision: Perform on a different day by a different analyst. %RSD ≤ 2.0% [2]. | | Robustness | Deliberate, small changes in flow rate (±0.1 mL/min), mobile phase ratio (±2%), and pH (±0.2). System suitability parameters should still be met [2]. | | LOD/LOQ | Based on Signal-to-Noise ratio. LOD (S/N ~3:1), LOQ (S/N ~10:1). For doxorubicin, LOQ can be as low as 5 ng/mL with fluorescence detection [3]. |
6. Applications and In Vitro Toxicity of Degradants This method is not only vital for quality control but also for safety assessment. Recent studies on doxorubicin have used such stability-indicating methods to identify major degradation products like 7-deoxydehydrodoxorubicinone (from acid hydrolysis) and a major thermal degradant (m/z 530). Crucially, in vitro toxicity assessments revealed that samples containing these thermal degradation products retained cytotoxic effects on mononuclear cells, underscoring the importance of monitoring degradation in pharmaceutical products [1].
The following table summarizes quantitative stability data for zorubicin stored in PVC infusion bags under refrigeration (4°C) and in the dark [1].
| Concentration (µg/ml) | Diluent | Stability Duration at 4°C | Key Degradation Product |
|---|---|---|---|
| 250 | 0.9% Sodium Chloride Injection (0.9% NaCl) | Highly unstable (substantial loss in 24h) | Daunorubicin |
| 250 | 5% Dextrose Injection | Highly unstable (substantial loss in 24h) | Daunorubicin |
| 1000 | 0.9% Sodium Chloride Injection (0.9% NaCl) | 6 hours | Daunorubicin |
| 1000 | 5% Dextrose Injection | 4 hours | Daunorubicin |
Critical Findings: The study established that this compound stability is concentration-dependent and pH-sensitive. A higher concentration (1000 µg/ml) in 0.9% NaCl provides the best stability window. A decrease in pH adversely affects stability, making 5% dextrose a less stable diluent. The primary degradation pathway is conversion to daunorubicin, a compound with known cardiotoxic properties [1].
This protocol outlines the methodology for determining the stability of this compound in intravenous admixtures, based on the referenced study [1].
To assess the chemical stability of this compound hydrochloride over time in different intravenous fluids and containers under refrigerated storage conditions.
3.1. Preparation of Admixtures
3.2. Storage and Sampling
3.3. Stability-Indicating Assay
The following diagrams illustrate the experimental workflow and the critical stability concern identified in the study.
CYP2J2 is a cytochrome P450 enzyme highly expressed in human cardiomyocytes. Its primary beneficial role is to metabolize arachidonic acid (AA) into four regioisomers of epoxyeicosatrienoic acids (EETs), which are known to be cardioprotective [1] [2]. They help protect cardiomyocyte function through effects like vasodilation and anti-inflammation [1].
The proposed mechanism for anthracycline-induced cardiotoxicity, which includes zorubicin, involves the inhibition of CYP2J2, leading to a reduction in the production of these protective EETs [1] [2]. Here is a visual summary of this pathway:
The following tables summarize key experimental findings for this compound and other related anthracycline derivatives. The data is derived from fluorescence polarization (FP) binding studies and AA metabolism inhibition assays [1] [2].
Table 1: Binding Affinity of Anthracyclines to CYP2J2 (Fluorescence Polarization)
| Anthracycline Derivative | Kd (μM) | Relative Binding Affinity |
|---|---|---|
| Aclarubicin (ACL) | ~1.0 | Strongest |
| This compound (ZOR) | ~2.5 | Intermediate |
| Doxorubicin (DOX) | ~6.0 | Weaker |
| 5-Iminodaunorubicin (5-IDN) | ~9.0 | Weakest |
Table 2: Inhibition of CYP2J2-mediated AA Metabolism
| Anthracycline Derivative | IC50 (μM) | Potency of Inhibition | Alters EET Regioisomer Ratio? |
|---|---|---|---|
| Doxorubicin (DOX) | ~15.0 | Moderate | Yes |
| This compound (ZOR) | ~20.0 | Moderate | No |
| 5-Iminodaunorubicin (5-IDN) | ~40.0 | Weak | No |
Below are the core methodologies used in the studies to determine the binding and inhibitory effects of this compound on CYP2J2.
This protocol assesses the direct binding interaction between this compound and CYP2J2.
This protocol evaluates how this compound inhibits the functional metabolism of AA by CYP2J2.
The workflow for the key functional assay is outlined below:
When replicating or building upon these protocols, consider the following:
Fluorescence polarization (FP) is a powerful homogeneous technique that enables real-time monitoring of molecular interactions without separation steps, making it particularly valuable for studying drug-target binding. The fundamental principle of FP relies on the measurement of rotational diffusion of molecules in solution. When a fluorescent molecule is excited with polarized light, it emits light that retains polarization if it remains stationary during the fluorescence lifetime. However, if the molecule rotates rapidly between excitation and emission, the emitted light becomes depolarized. The anisotropy value directly correlates with the size of the molecule, where larger molecular complexes rotate more slowly and maintain higher polarization compared to smaller, rapidly rotating molecules.
The theoretical foundation of FP makes it exceptionally suitable for studying the binding of Zorubicin and related anthracyclines to various biological targets. Doxorubicin, which shares structural similarities with this compound, exhibits intrinsic fluorescence with excitation and emission maxima at approximately 488 nm and 595 nm respectively, making it compatible with standard FP instrumentation [1]. This intrinsic fluorescence eliminates the need for chemical modification that could alter binding properties. The FP technique is particularly valuable in drug discovery applications for determining binding constants, characterizing binding mechanisms, and performing competitive binding assays in high-throughput formats. The homogeneous nature of FP assays—requiring no separation of bound and free components—makes them ideal for rapid screening and mechanistic studies in drug development.
Serum albumins serve as crucial transport proteins in the circulatory system, and their interaction with anthracycline drugs significantly impacts pharmacokinetic properties and drug distribution. Research on doxorubicin (structurally related to this compound) has demonstrated strong binding interactions with both Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA). Fourier Transform Infrared (FTIR) and fluorescence spectroscopic methods have revealed that these interactions occur primarily through hydrophilic and hydrophobic contacts with binding constants in the order of 10³ to 10⁴ M⁻¹ [2]. The number of drug molecules bound per protein molecule varies, with reported values of approximately 1.5 for doxorubicin-BSA complexes and 1.5 for doxorubicin-HSA complexes, though these values depend on experimental conditions.
The structural consequences of doxorubicin binding to serum proteins are significant. Circular dichroism studies have shown that complex formation induces substantial reduction in α-helix content from 63% (free BSA) to 47-44% (drug-complexed) and from 57% (free HSA) to 51-40% (drug-complexed), indicating partial protein destabilization upon drug binding [2]. These conformational changes may influence both drug delivery efficiency and release kinetics at target sites. Molecular docking studies further reveal that several amino acid residues participate in drug-protein complexation, with stabilization occurring through hydrogen bonding networks. The order of binding affinity follows DOX-HSA > FDOX-HSA > DOX-BSA > FDOX-BSA, highlighting species-specific and derivative-specific variations in interaction strength.
Beyond serum albumins, doxorubicin demonstrates specific interactions with Sorcin, a calcium-binding protein implicated in multidrug resistance mechanisms in cancer cells. Surface plasmon resonance and fluorescence titration studies have revealed that Sorcin binds doxorubicin with high affinity, exhibiting two binding sites with dissociation constants (K_D) of approximately 0.9 nM and 511 nM in the absence of calcium [3]. This interaction has significant biological implications, as Sorcin binding appears to impair cell death and contribute to increased drug resistance in cancer cells.
The structural basis for this interaction has been partially elucidated through X-ray crystallography, which identified one binding site at the interface between the EF5 loop, the G helix, and the EF4 loop of Sorcin [3]. The binding involves stacking interactions with the aryl ring of Tyr188 and potentially other hydrophobic contacts. This direct binding provides a molecular mechanism for Sorcin-mediated drug resistance, possibly by sequestering the drug and preventing its accumulation in the nucleus. Additionally, comprehensive screening using protein microarrays has identified multiple other potential cellular targets for doxorubicin, including HRAS, suggesting diverse pathways through which anthracycline drugs may exert their effects [4].
Table 1: Summary of Protein Binding Parameters for Doxorubicin (Related to this compound)
| Protein Target | Binding Constant (M⁻¹) | Number of Binding Sites | Method Used | Structural Impact |
|---|---|---|---|---|
| HSA | 1.1 (±0.3)×10⁴ | 1.5 | Fluorescence Spectroscopy | α-helix reduction from 57% to 51-40% |
| BSA | 7.8 (±0.7)×10³ | 1.5 | Fluorescence Spectroscopy | α-helix reduction from 63% to 47-44% |
| Sorcin | K_D1=0.9 nM, K_D2=511 nM | 2 | Fluorescence Titration, SPR | Binding at EF5-G helix-EF4 interface |
| F. tularensis GyrB | K_D=0.28 μM (competitive) | 1 | Fluorescence Polarization | Competitive with novobiocin binding |
G-quadruplex structures have emerged as promising therapeutic targets in anticancer drug development due to their presence in promoter regions of oncogenes. Studies on doxorubicin have demonstrated its ability to bind and stabilize the c-Myc G-quadruplex, a 22-mer DNA sequence that forms a parallel structure with three stacked quartets [5]. This interaction is characterized by binding constants in the order of 10⁶ M⁻¹, comparable with many other G-quadruplex binding ligands. Through various spectroscopic techniques and calorimetric studies, researchers have determined that doxorubicin binding promotes thermal stabilization of the quadruplex structure, which may contribute to its gene regulatory effects.
The biological significance of these interactions stems from the role of c-Myc as a pleiotropic transcription factor regulating cell cycle progression, apoptosis, and cellular transformation. Small molecules that stabilize c-Myc G-quadruplex structures have been demonstrated to decrease c-Myc expression, presenting a potential strategy for treating c-Myc-related cancers [5]. The structural insights gained from molecular docking studies indicate stabilization of complexes through hydrogen bond formation, van der Waals interactions, and π-stacking of the anthraquinone moiety with the end quartets of the DNA G-quadruplex structure. These findings suggest that this compound may share similar binding properties, potentially contributing to its mechanism of action beyond traditional DNA intercalation.
Fluorescence polarization assays have been successfully employed to identify DNA gyrase B as another potential target for anthracycline compounds. In a high-throughput FP assay developed to detect inhibitors binding to the ATP-binding domain of GyrB from Francisella tularensis, doxorubicin was identified as a hit from a screening library of FDA-approved compounds [6]. The assay utilized a novobiocin-Texas Red probe (Novo-TRX) designed based on the crystal structure of novobiocin bound to GyrB. This finding suggests that this compound may also interact with this bacterial target, potentially explaining additional applications beyond anticancer activity.
The FP-based screening approach demonstrated excellent performance with an average Z' factor of 0.80, indicating robust assay quality suitable for high-throughput screening [6]. The assay conditions were optimized in a 21-μL, 384-well format, highlighting the miniaturization potential and efficiency of FP for large-scale compound screening. The binding of doxorubicin to GyrB occurred with a K_D value of 0.28 μM in the competitive FP assay, confirming its affinity for this target. This application illustrates how fluorescence polarization can reveal unexpected drug-target interactions that may contribute to understanding both therapeutic effects and side profiles of pharmaceutical compounds.
Table 2: DNA and Nucleic Acid Structure Binding Properties
| Nucleic Acid Target | Binding Constant (M⁻¹) | Binding Mode | Biological Consequence | Experimental Evidence |
|---|---|---|---|---|
| c-Myc G-quadruplex | ~10⁶ | End stacking | Transcriptional suppression | Spectroscopic titration, Calorimetry |
| Duplex DNA | Varies | Intercalation | Replication/transcription inhibition | Well-established in literature |
| Telomeric G-quadruplex | ~10⁶ | Stacking at end quartets | Telomere maintenance disruption | NMR, Spectroscopic methods |
| GyrB ATP site | K_D=0.28 μM | Competitive with novobiocin | Antibacterial potential | Fluorescence Polarization |
Buffer Preparation: Prepare Tris-HCl buffer (10 mM, pH 7.4) to mimic physiological conditions. For studies requiring cation stabilization, include KCl (100 mM) or NaCl (100 mM) based on the specific G-quadruplex requirements [5]. Filter all buffers through 0.22 μm filters to remove particulate matter that could interfere with polarization measurements.
Protein/DNA Targets: Dilute serum albumin (HSA or BSA) to working concentrations in Tris-HCl buffer. Determine protein concentration spectrophotometrically using extinction coefficients of 36,500 M⁻¹ cm⁻¹ at 280 nm for albumins [2]. For G-quadruplex DNA studies, prepare the 22-mer c-Myc sequence (5'-TGAGGGTGGGGAGGGTGGGGAA-3') in appropriate buffer and anneal by heating to 95°C for 5 minutes followed by gradual cooling to room temperature to permit quadruplex formation [5].
This compound Solutions: Prepare stock solutions of this compound in DMSO or buffer, depending on solubility. Protect from light throughout experiments due to photosensitivity. Determine concentration using extinction coefficients based on values for doxorubicin (ε₄₈₈ = 10,500 M⁻¹ cm⁻¹ in PBS buffer) [1]. Serial dilutions should be prepared fresh daily to ensure accuracy.
Instrument Calibration: Configure fluorescence polarization instrument with excitation at 470-490 nm and emission detection at 590-600 nm, corresponding to this compound's spectral properties [1]. Perform instrument calibration using reference standards with known polarization values to ensure accuracy. Set temperature control to 25°C unless studying thermal effects.
Sample Preparation: In 384-well plates, add constant concentration of fluorescent probe (this compound, typically 20-100 nM) and varying concentrations of target protein or DNA. Include control wells without target to determine minimum polarization and without this compound to measure background. Final volume typically 20-50 μL per well [6]. Centrifuge plates briefly to eliminate bubbles and ensure homogeneous mixing.
Measurement Parameters: Allow plates to incubate for 30-60 minutes to reach binding equilibrium before measurement. Set integration time to 1 second per well for sufficient signal-to-noise ratio. Perform triplicate measurements for each concentration to ensure statistical reliability. Include control experiments to account for inner filter effects at higher concentrations using established correction methods.
For competitive binding studies, such as determining IC₅₀ values for inhibitors, prepare a fixed concentration of this compound and target protein at approximately K_D concentration to maximize sensitivity. Then titrate with increasing concentrations of competitor compound. The FP signal decrease correlates with competitor displacement of this compound from the binding site. This approach is particularly valuable for high-throughput screening of compound libraries against specific targets like GyrB, where the assay can be run in 384-well format with volumes as low as 21 μL [6].
The foundation of FP data analysis relies on the relationship between polarization values and binding parameters. Convert raw polarization values (in millipolarization units, mP) to bound fraction using the equation: Bound Fraction = (P_obs - P_free)/(P_bound - P_free), where P_obs is the measured polarization, P_free is the polarization of unbound this compound, and P_bound is the polarization of fully bound this compound. These values should be determined experimentally under identical buffer and instrument conditions.
For determining binding constants, plot bound fraction versus target concentration and fit to appropriate binding models. For single-site binding, use the equation: r = (n × K × [L]) / (1 + K × [L]), where r is moles drug bound per mole protein, n is number of binding sites, K is association constant, and [L] is free ligand concentration [2]. Nonlinear regression analysis typically provides the most accurate determination of binding parameters. More complex models may be required for multiple binding sites or cooperative interactions.
Implement rigorous quality control measures to ensure data reliability. Include positive and negative controls in each assay plate. Calculate Z' factor to assess assay quality using the formula: Z' = 1 - (3σ_c⁺ + 3σ_c⁻)/|μ_c⁺ - μ_c⁻|, where σ_c⁺ and σ_c⁻ are standard deviations of positive and negative controls, and μ_c⁺ and μ_c⁻ are their means [6]. Assays with Z' > 0.5 are generally considered excellent for screening purposes. Additionally, determine the coefficient of variation (CV) for replicate measurements to assess precision, with CV < 10% typically acceptable.
Low Signal-to-Noise Ratio: This frequent challenge may result from insufficient fluorescence intensity or high background. Optimize this compound concentration to maximize signal while minimizing inner filter effects (typically 10-100 nM range). Ensure proper filter selection matched to this compound's excitation/emission spectra and verify instrument calibration with appropriate standards [1].
High Background Signal: Often caused by compound aggregation, light scattering, or non-specific binding. Include control measurements without target and subtract appropriately. For protein targets, include non-ionic detergents such as Tween-20 (0.01-0.05%) to reduce non-specific binding. Centrifuge samples before measurement to remove aggregates or particulate matter.
Incomplete Binding Curves: If plateaus aren't reached at high target concentrations, consider potential solubility limitations, compound degradation, or insufficient concentration range. Extend titration range and verify stock concentrations spectrophotometrically. Include reference compounds with known binding properties to validate assay performance.
Beyond direct binding studies, FP assays can be adapted for competitive binding experiments to screen inhibitors against known this compound targets. These assays employ a fluorescent probe that competes with this compound or its derivatives for the same binding site. The novobiocin-Texas Red probe developed for GyrB studies exemplifies this approach [6]. Similarly, fluorescently labeled oligonucleotides can be employed to study competition for DNA binding sites.
For cellular applications, consider that this compound's fluorescence properties are environment-dependent. Studies with doxorubicin show significantly higher fluorescence quantum yield and anisotropy in restricted environments (PVA film: Φ = 10%, r = 0.30) compared to aqueous solution (PBS: Φ = 5%, r = 0.07) [1]. These differences must be considered when interpreting intracellular binding data. Fluorescence lifetime imaging (FLIM) and time-resolved anisotropy measurements can provide additional insights into binding status in complex cellular environments [7].
Fluorescence polarization represents a versatile and robust methodology for investigating this compound interactions with diverse biological targets. The techniques outlined in these application notes provide researchers with comprehensive tools to quantify binding affinities, characterize interaction mechanisms, and perform high-throughput screening of potential competitors. The intrinsic fluorescence of anthracycline compounds like this compound enables direct measurement without covalent modification that could alter binding properties.
The wider implications of these binding studies extend to understanding drug distribution, resistance mechanisms, and potential repurposing opportunities. As demonstrated with related compounds, this compound may interact with unexpected targets such as GyrB or specific G-quadruplex structures, revealing additional therapeutic applications or mechanisms of side effects. The continued refinement of FP methodologies, including miniaturization and automation, will further enhance our understanding of this compound's molecular pharmacology and contribute to the development of improved anthracycline-based therapeutics.
Diagram 1: Direct binding assay workflow for this compound-protein interactions
Diagram 2: Competitive binding assay workflow for inhibitor screening
Cytochrome P450 2J2 (CYP2J2) is a clinically important enzyme highly expressed in human cardiomyocytes that plays a critical cardioprotective role through its metabolism of arachidonic acid to epoxyeicosatrienoic acids (EETs). These EET metabolites possess well-established beneficial properties including anti-inflammatory effects, vasodilation capabilities, and cellular protection against various cardiac injuries [1] [2]. The significant cardioprotective function of CYP2J2 has been demonstrated in transgenic mouse models, where overexpression of human CYP2J2 provided substantial protection against doxorubicin-induced cardiac dysfunction, primarily attributed to increased production of protective EETs [1] [3].
Anthracycline chemotherapeutics, including zorubicin (ZOR), represent highly effective anticancer agents whose clinical utility is severely limited by dose-dependent cardiotoxicity [1]. While the exact mechanisms of anthracycline-induced cardiotoxicity are multifactorial, recent evidence suggests that direct inhibition of cardiac CYP2J2 by anthracycline derivatives may represent a novel mechanism contributing to their cardiotoxic profiles [1] [4]. Understanding the molecular interactions between anthracyclines like this compound and CYP2J2 at structural and biochemical levels provides crucial insights for designing novel anthracycline derivatives with reduced cardiotoxic potential while maintaining anticancer efficacy [1] [4].
Recent biochemical investigations have systematically examined the interactions between various anthracycline derivatives and CYP2J2, revealing that This compound competitively inhibits CYP2J2-mediated arachidonic acid metabolism. Fluorescence polarization studies demonstrated that this compound exhibits measurable binding affinity for CYP2J2, though with lower potency compared to aclarubicin, which showed the strongest binding among tested anthracyclines [1]. Importantly, competition experiments established that ebastine (a known CYP2J2 substrate) and anthracycline derivatives likely share overlapping binding sites within the CYP2J2 active site, suggesting direct competitive inhibition as a primary mechanism [1].
Functional metabolism assays further demonstrated that this compound significantly inhibits CYP2J2-mediated AA metabolism, resulting in reduced production of cardioprotective EET regioisomers [1] [4]. However, unlike doxorubicin's primary metabolite (7-deoxydoxorubicin aglycone), this compound does not significantly alter the regioisomer ratio of EETs produced from AA metabolism, indicating distinct binding modalities and effects on enzyme function compared to other anthracycline compounds [4]. This distinction may reflect differences in molecular interactions within the enzyme active site that influence substrate positioning and metabolic outcomes.
Table 1: Binding and Inhibition Parameters of Anthracycline Derivatives with CYP2J2
| Anthracycline Derivative | Binding Affinity | Inhibition Type | Effect on EET Regioisomer Ratio |
|---|---|---|---|
| This compound (ZOR) | Moderate | Competitive | No significant change |
| Doxorubicin (DOX) | Moderate | Competitive | Altered |
| Aclarubicin (ACL) | Strong | Competitive | Not reported |
| 5-Iminodaunorubicin (5-IDN) | Moderate | Competitive | No significant change |
| Daunorubicin (DAU) | Moderate | Competitive | Altered |
Computational approaches including molecular dynamics simulations and ensemble docking studies have provided structural insights into this compound-CYP2J2 interactions at atomic resolution. These studies revealed that electrostatic interactions play a dominant role in stabilizing anthracycline binding within the CYP2J2 active site, with particular emphasis on salt bridge formations between the glycosamine groups of anthracyclines and specific glutamate/aspartate residues within the enzyme [1]. The molecular docking simulations positioned this compound in specific orientations within the CYP2J2 binding pocket that account for its inhibitory effects while explaining its inability to alter the regioisomer profile of EET production.
The binding conformation of this compound within CYP2J2 appears distinct from other anthracyclines, potentially due to its benzoyl-hydrazone modification which introduces unique steric and electronic properties affecting protein-ligand interactions [1] [4]. These structural differences may underlie the observed reduced cardiotoxicity profile of this compound compared to doxorubicin, despite both compounds functioning as effective CYP2J2 inhibitors. Molecular modeling suggests that the specific binding mode of this compound allows for competitive inhibition without significantly disrupting the positioning of arachidonic acid for epoxidation, thus preserving the native regioisomer profile while reducing overall metabolic flux [1].
Table 2: Key Molecular Interactions Between Anthracyclines and CYP2J2
| Interaction Type | Specific Features | Functional Consequences |
|---|---|---|
| Electrostatic Interactions | Salt bridges with glutamate/aspartate residues | Stabilize binding orientation |
| Hydrophobic Interactions | With non-polar active site residues | Contribute to binding affinity |
| Hydrogen Bonding | With polar residues and heme propionates | Position molecules for optimal interaction |
| π-Stacking | With aromatic residues in active site | Influence binding orientation and affinity |
| Steric Constraints | Due to bulky substitutions (e.g., benzoyl-hydrazone) | Affect accessibility to heme iron |
Fluorescence polarization (FP) provides a robust methodology for quantifying direct molecular interactions between CYP2J2 and anthracycline derivatives including this compound by measuring changes in rotational diffusion upon complex formation. This technique leverages the inherent fluorescent properties of anthracyclines, which exhibit natural fluorescence, eliminating the requirement for secondary labeling and facilitating direct binding measurements [1] [4]. FP assays enable accurate determination of binding constants, stoichiometry of interaction, and competitive binding profiles when combined with known substrates or inhibitors.
Protein Preparation: Express and purify recombinant human CYP2J2 using baculovirus-infected insect cell systems (Sf9 cells) or E. coli expression systems. Purify the enzyme to homogeneity using nickel-affinity chromatography followed by ion-exchange chromatography, confirming purity via SDS-PAGE and concentration by CO-difference spectra [1] [5].
Ligand Solution Preparation: Prepare this compound stock solutions in DMSO at 10 mM concentration, with subsequent dilutions in assay buffer (100 mM potassium phosphate, pH 7.4, containing 0.1% cholate) to maintain DMSO concentrations below 1% (v/v) in final assay conditions [4].
Fluorescence Polarization Measurements: Conduct measurements using a phase modulation fluorimeter with temperature control maintained at 37°C. Use an excitation wavelength of 480 nm and monitor emission between 500-650 nm, with specific polarization measurements taken using a 594-nm cut-off filter. Employ a fixed this compound concentration of 1 μM while titrating with CYP2J2 (0-40 μM) in monomeric form solubilized in 0.1% cholate [4].
Competition Experiments: Perform competitive binding studies by pre-incubating CYP2J2 with varying concentrations of ebastine (0-100 μM) before addition of this compound (1 μM) to determine whether these ligands share overlapping binding sites [1].
Data Analysis: Fit polarization data (measured in millipolarization units, mP) to a single-site binding model using non-linear regression analysis to derive dissociation constants (Kd). Analyze competition data using appropriate models to determine inhibition constants (Ki) for competing ligands [1] [4].
Figure 1: Experimental workflow for fluorescence polarization binding assays
Computational docking and molecular dynamics (MD) simulations provide atomic-level insights into this compound-CYP2J2 interactions that complement experimental findings. These approaches utilize homology models of CYP2J2 based on related CYP crystal structures (particularly CYP3A4) to predict binding orientations, interaction energies, and structural determinants of specificity [1] [6]. Ensemble docking approaches, which employ multiple receptor conformations, significantly enhance prediction accuracy by accounting for protein flexibility and accommodating structurally diverse ligands [1].
Homology Modeling: Generate a three-dimensional model of CYP2J2 using crystal structures of closely related cytochrome P450 enzymes (e.g., CYP3A4, CYP2C8) as templates. Employ MODELLER or similar software, followed by energy minimization and validation using PROCHECK and Verify3D to ensure structural quality and reliability [1] [6].
Ligand Preparation: Obtain the three-dimensional structure of this compound from PubChem or create it de novo using ChemDraw3D. Perform geometry optimization using semi-empirical methods (AM1 or PM3) or density functional theory (B3LYP/6-31G*) to ensure proper energetics and conformational parameters [1].
Ensemble Docking: Generate an ensemble of CYP2J2 conformations through molecular dynamics simulations or conformational sampling methods. Perform docking studies with this compound against each ensemble member using AutoDock Vina or similar software, employing a grid box encompassing the entire substrate-binding cavity. Utilize iterative docking schemes to assess pose stability and consensus orientations [1].
Molecular Dynamics Simulations: Solvate the this compound-CYP2J2 complex in a lipid bilayer mimicking the endoplasmic reticulum membrane (e.g., POPC bilayer). Employ the CHARMM36 force field for proteins and lipids and the CGenFF for this compound. Run simulations for 100-200 ns using NAMD or GROMACS, maintaining physiological conditions (310 K, 1 atm) with periodic boundary conditions [1] [4].
Interaction Analysis: Calculate binding free energies using molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) or molecular mechanics generalized Born surface area (MM-GBSA) methods. Identify specific molecular interactions (hydrogen bonds, salt bridges, hydrophobic contacts) using VMD or similar visualization tools, with particular attention to residues forming salt bridges with the glycosamine group of this compound [1].
Table 3: Key Parameters for Molecular Dynamics Simulations of this compound-CYP2J2 Complex
| Parameter | Specification |
|---|---|
| Force Field | CHARMM36 for protein, CGenFF for this compound |
| Simulation Time | 100-200 ns production run |
| Temperature | 310 K (Nose-Hoover thermostat) |
| Pressure | 1 atm (Parrinello-Rahman barostat) |
| Bilayer Composition | POPC phospholipids |
| Water Model | TIP3P explicit water |
| Neutralization | NaCl at 150 mM concentration |
| Analysis Methods | MM-PBSA/GBSA, H-bond occupancy, salt bridge persistence |
This functional assay directly measures the inhibitory effect of this compound on CYP2J2-mediated arachidonic acid metabolism to EET regioisomers, providing critical data on enzyme activity modulation. The assay employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and specific quantification of EET regioisomers, allowing assessment of both degree of inhibition and potential alterations in regioisomer ratios resulting from this compound binding [1] [4].
Enzyme Reconstitution: Reconstitute purified CYP2J2 (0.6 μM) with cytochrome P450 reductase (CPR, 0.6 μM) and cytochrome b5 (0.6 μM) in a 20% POPS (1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine) lipid system for 40 minutes on ice with intermittent mixing to form catalytically active complexes [4].
Inhibition Assays: Pre-incubate the reconstituted CYP2J2 system with 100 μM arachidonic acid and varying concentrations of this compound (0-50 μM) in potassium phosphate buffer (pH 7.4) for 10 minutes at 37°C. Initiate reactions by adding NADPH (6 mM final concentration) and incubate for 5 minutes under linear reaction conditions [4].
Reaction Termination and Extraction: Terminate reactions by acidification with 100 μL acetic acid. Extract metabolites using solid-phase extraction (C18 columns) or liquid-liquid extraction with ethyl acetate. Evaporate organic phases under nitrogen gas and reconstitute residues in methanol/water mixtures for LC-MS/MS analysis [4].
LC-MS/MS Analysis: Separate EET regioisomers using reverse-phase C18 columns with gradient elution (water/acetonitrile with 0.1% formic acid). Employ multiple reaction monitoring (MRM) for specific detection and quantification of each EET regioisomer (5,6-EET, 8,9-EET, 11,12-EET, 14,15-EET), using deuterated internal standards for quantification [1] [4].
Data Analysis: Determine IC50 values by fitting EET production data versus this compound concentration to a four-parameter logistic equation using non-linear regression. Calculate inhibition constants (Ki) using appropriate models (e.g., Cheng-Prusoff equation for competitive inhibitors). Analyze regioisomer ratios by comparing percentage distributions across this compound concentrations [4].
Figure 2: Workflow for CYP2J2-mediated AA metabolism inhibition assay
The comprehensive molecular docking and interaction studies between this compound and CYP2J2 provide crucial insights into potential mechanisms of anthracycline cardiotoxicity mediated through disruption of cardiac cytochrome P450 function. The experimental and computational protocols detailed herein enable systematic evaluation of structure-activity relationships across anthracycline derivatives, facilitating rational design of novel compounds with reduced cardiotoxic potential. The integrated approach combining biophysical binding measurements, functional metabolism assays, and computational structural analyses offers a robust framework for investigating drug-enzyme interactions that may contribute to adverse cardiac effects.
These application notes establish standardized methodologies for assessing CYP2J2 interactions with anthracycline chemotherapeutics, creating a foundation for comparative analyses across compound series and supporting lead optimization efforts in anthracycline development. Future research directions should include crystallographic validation of predicted binding modes, development of cardiomyocyte-based screening models, and in vivo correlation of binding parameters with functional cardiotoxic outcomes. Implementation of these protocols will accelerate the development of safer anthracycline-based chemotherapeutics with preserved anticancer efficacy and reduced cardiovascular complications.
For researchers focusing on this compound stability, the primary degradation pathway involves its conversion to daunorubicin. The table below summarizes two effective analytical methods for quantifying these compounds.
| Method Attribute | UPLC Method for Simultaneous Analysis | Spectrophotometric Method for Daunorubicin |
|---|---|---|
| Analytical Technique | Ultra-Performance Liquid Chromatography (UPLC) | UV-Vis Spectrophotometry |
| Target Analytes | Cytarabine and Daunorubicin (can be adapted for this compound) | Daunorubicin (Degradation product of this compound) |
| Separation Mechanism | Reversed-Phase (Phenyl column) | Complexation with Samarium ions (Sm(III)) |
| Mobile Phase | Acetonitrile and 0.1% Formic acid (70:30) | Aqueous buffer (Malate buffer, pH 5.8) |
| Key Parameters | • Flow Rate: 0.5 mL/min • Column Temp: Ambient • Injection Volume: 2 µL • Detection: PDA | • Wavelength: 500 nm • pH: 5.8 • Incubation Time: 5 min at room temperature | | Linearity Range | 12.5 - 75 µg/mL for Daunorubicin [1] | 1 - 48 µg/mL for Daunorubicin [2] | | Detection Limit (LOD) | 0.726 µg/mL for Daunorubicin [1] | 0.0025 µg/mL [2] | | Quantification Limit (LOQ) | 2.2 µg/mL for Daunorubicin [1] | 0.025 µg/mL [2] | | Primary Application | Stability-indicating method for forced degradation studies [1]. | Rapid, low-cost quantification in pharmaceuticals and biological fluids [2]. |
This method, adapted from the simultaneous analysis of cytarabine and daunorubicin, is ideal for forced degradation studies of this compound [1].
The workflow for this protocol is outlined below.
This method provides a rapid, cost-effective alternative for specifically quantifying the daunorubicin degradation product.
The workflow for this protocol is outlined below.
When conducting these analyses, the following stability factors are crucial:
Monitoring the degradation of this compound into daunorubicin is essential for drug safety and efficacy. The UPLC method is superior for comprehensive stability studies and separating complex degradation mixtures, while the spectrophotometric method offers a rapid, sensitive, and economical alternative for routine quantification of the daunorubicin degradant. Adherence to the specified stability conditions is paramount for obtaining accurate and reliable analytical results.
The table below summarizes the key stability findings for zorubicin in intravenous fluids and PVC infusion bags [1].
| Parameter | Concentration: 250 μg/mL | Concentration: 1000 μg/mL |
|---|---|---|
| Storage Temperature | 4°C (refrigerated) | 4°C (refrigerated) |
| Vehicle: 0.9% NaCl | Highly unstable | Stable for 6 hours |
| Vehicle: 5% Dextrose | Highly unstable | Stable for 4 hours |
| Primary Degradation Product | Daunorubicin (identified as more cardiotoxic) | Daunorubicin (identified as more cardiotoxic) |
| Influencing Factor | Stability is adversely affected by a decrease in pH. | Stability is adversely affected by a decrease in pH. |
Key Handling Instructions [1]:
The following methodology is adapted from the stability study on this compound. For doxorubicin, a closely related anthracycline, a detailed stability-indicating HPLC-DAD-MS method has been described, which can serve as a reference for modern method development [2].
Objective: To separate, identify, and quantify this compound and its main degradation product, daunorubicin.
Materials & Equipment:
Procedure:
HPLC Conditions (General guidelines for anthracyclines):
Validation: The method must be validated to prove it is stability-indicating. This involves forcing the degradation of this compound under stress conditions (acid, base, oxidation, heat) and demonstrating that the method can effectively separate the degradation products from the parent drug [2].
Analysis: Inject standard and sample solutions. Identify this compound and daunorubicin based on their retention times. Quantify the concentration of this compound remaining in the sample.
The workflow for the stability study is outlined below.
Q1: What is the main degradation product of this compound, and why is it a concern? A1: The dominant degradation product is daunorubicin. This is a critical safety concern because daunorubicin is known to be more cardiotoxic than the parent drug, this compound [1].
Q2: Why is this compound more stable in 0.9% Sodium Chloride than in 5% Dextrose? A2: The superior stability in saline is attributed, at least in part, to a difference in the pH of the solution. This compound is less stable in acidic conditions, and a decrease in pH adversely affects its stability. Dextrose solutions tend to have a lower pH than saline, which can accelerate degradation [1].
Q3: Can I prepare this compound admixtures in advance and store them? A3: Based on the available data, admixtures at a concentration of 1000 μg/mL can be prepared in advance but have a very short shelf life even under refrigeration: 6 hours in 0.9% NaCl and only 4 hours in 5% Dextrose. Admixtures at 250 μg/mL were found to be highly unstable and are not recommended for storage [1].
The core stability data for this compound comes from a 1996 publication [1]. Pharmaceutical testing standards and excipients in commercial products (like Rubidazone) may have changed. It is strongly recommended to corroborate these findings with more recent studies or perform in-house validation to establish current stability profiles.
Q1: Does Zorubicin convert to Daunorubicin? There is no established scientific evidence in the current literature for a drug named "this compound" that converts into Daunorubicin. It is possible there is a confusion with the naming or spelling of a specific compound. The focus of current research is on the metabolism of Daunorubicin and Doxorubicin (also known as Adriamycin), which is a 14-hydroxy derivative of Daunorubicin [1] [2].
Q2: What is the primary cardiotoxic metabolite of Daunorubicin? The primary metabolite implicated in Daunorubicin's cardiotoxicity is daunorubicinol (also referred to as DAU-ol). It is formed by the reduction of the C-13 carbonyl group on the side chain of the parent drug [3].
Q3: How is daunorubicinol formed? Daunorubicinol is formed in a two-electron reduction reaction mediated by cytosolic NADPH-dependent carbonyl-reducing enzymes (CREs), including carbonyl reductases (CBRs) and aldo-keto reductases (AKRs) [3] [4].
Q4: What is the proposed mechanism for daunorubicinol's cardiotoxicity? Traditionally, daunorubicinol was thought to be a major driver of cardiotoxicity by interfering with iron homeostasis, calcium regulation, and causing oxidative stress [4]. However, a 2025 study suggests that daunorubicin itself may be the primary driver of cytotoxicity, while daunorubicinol plays a more limited role. The study found that despite causing similar DNA damage, exogenously administered daunorubicinol was significantly less toxic than daunorubicin [3].
The tables below summarize key quantitative data and methodological information for your experimental planning.
Table 1: Key Characteristics of Daunorubicin and its Metabolite
| Characteristic | Daunorubicin (DAU) | Daunorubicinol (DAU-ol) | Notes / Source |
|---|---|---|---|
| Chemical Relationship | Parent drug | C-13 secondary alcohol metabolite | [3] |
| Primary Formation Enzymes | --- | CBRs, AKRs | AKRs are primary for Doxorubicin reduction in human heart; CBRs play a bigger role for Daunorubicin [3]. |
| Intracellular Accumulation | High | Consistently lower than parent drug | Challenging the idea of DAU-ol acting as a significant toxic reservoir [3]. |
| Efflux from Cardiomyocytes | Active (via P-glycoprotein 1) | Active (via P-glycoprotein 1) | [3] |
| Induced DNA Damage | Yes | Similar level to DAU | [3] |
| Cytotoxicity | High (concentration-dependent) | Significantly lower than DAU | Despite similar DNA damage [3]. |
Table 2: Comparative Cardiotoxicity of Anthracyclines in Childhood Cancer Survivors
This data from a large cohort study helps contextualize the risk profile of different anthracyclines.
| Anthracycline | Hazard Ratio (HR) for Heart Failure (per 100 mg/m²) | Equivalence Ratio vs. Doxorubicin | Notes / Source |
|---|---|---|---|
| Doxorubicin | Reference (HR = 1.0) | 1.0 (by definition) | [5] |
| Daunorubicin | HR = 0.49 (95% CI: 0.28-0.70) | ~0.5 | Suggests Daunorubicin is less cardiotoxic than Doxorubicin than previously assumed [5]. |
| Current Guideline Equivalence | --- | 1.0 | Many guidelines (e.g., Children's Oncology Group) currently consider them equivalently cardiotoxic [5]. |
Here is a detailed methodology for studying daunorubicin metabolism and toxicity in cardiomyocytes, based on a recent publication [3].
Protocol: Assessing Toxicity and Metabolism of Daunorubicin in Isolated Cardiomyocytes
1. Primary Cardiomyocyte Isolation * Source: Isolate neonatal ventricular cardiomyocytes (NVCM) from 1-3-day-old Wistar rats. * Procedure: Extract hearts, mince tissue, and digest serially with a mixture of collagenase and pancreatin. Collect cells from the supernatants by centrifugation (300 g).
2. Compound Treatment * Test Compounds: Daunorubicin hydrochloride and daunorubicinol hydrochloride. * Protective Agent: Include a condition with dexrazoxane (DEX) to study its protective effects. * Transport Inhibition: Use a P-glycoprotein inhibitor like elacridar (ELA) to study active efflux.
3. Cytotoxicity Assessment * Method: Perform concentration-dependent and time-dependent cytotoxicity assays. * Endpoint: Use a viability stain (e.g., Sytox Green nucleic acid stain) to quantify dead cells.
4. Analysis of Cellular Kinetics and Disposition * Technique: Use Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS). * Measure: * Penetration of daunorubicin into cardiomyocytes over time. * Intracellular conversion of daunorubicin to daunorubicinol. * Efflux rates of both compounds from the cells. * Compare intracellular concentrations of parent drug vs. metabolite.
5. DNA Damage Evaluation * Method: Quantify DNA damage in cells treated with daunorubicin versus exogenously administered daunorubicinol to compare their direct toxic effects.
The following diagrams illustrate the metabolic pathway of Daunorubicin and the key steps of the experimental protocol.
Diagram 1: Daunorubicin Metabolic Pathway and Cardiotoxicity. This diagram illustrates the conversion of Daunorubicin to its metabolite, Daunorubicinol, and the proposed pathways leading to cardiotoxic effects, with recent evidence suggesting the parent drug may be the primary cytotoxic driver [3].
Diagram 2: Experimental Workflow for Daunorubicin Cardiotoxicity. This flowchart outlines the key steps for a comprehensive experiment to study the toxicity, DNA damage, and cellular kinetics of Daunorubicin and its metabolite in cardiomyocytes [3].
The table below consolidates quantitative stability data from key studies. >90% of initial concentration is typically considered acceptable for pharmaceutical products.
| Infusion Fluid | This compound Concentration | Storage Conditions | Stability Duration | Key Findings & Notes |
|---|---|---|---|---|
| 0.9% Sodium Chloride (0.9% NaCl) | 250 μg/mL | 4°C, protected from light | Highly Unstable [1] | Substantial degradation occurs within 24 hours [1]. |
| 1000 μg/mL | 4°C, protected from light | ~6 hours [1] | More stable in NaCl than in dextrose at this concentration [1]. | |
| 5% Dextrose Injection | 250 μg/mL | 4°C, protected from light | Highly Unstable [1] | Substantial degradation occurs within 24 hours [1]. |
| 1000 μg/mL | 4°C, protected from light | ~4 hours [1] | ||
| Normosol-R (pH 7.4) | Information Missing | Ambient Temperature | ~22 hours [2] | Demonstrated superior stability in this specific fluid [2]. |
| Lactated Ringer's Injection | Information Missing | Ambient Temperature | >48 hours (for other anthracyclines) [2] | This compound showed poor stability, while daunorubicin and aclacinomycin A were stable [2]. |
This detailed methodology is adapted from the cited studies for assessing this compound stability and detecting its degradation products [1].
1. Principle A stability-indicating High-Performance Liquid Chromatographic (HPLC) assay with ultraviolet (UV) detection is used to separate and quantify this compound and its major degradation product, daunorubicin. This method can distinguish the intact drug from its breakdown products [1].
2. Equipment & Reagents
3. Procedure
4. Data Interpretation Plot the percentage of remaining this compound against time to determine the stability profile under the tested conditions. The appearance and increase of a peak corresponding to daunorubicin confirms degradation.
Q1: Why does the stability of this compound vary so much between different infusion fluids? The primary factor is the pH of the final admixture. This compound is susceptible to acid-catalyzed hydrolysis. A decrease in pH accelerates its conversion to daunorubicin. Different infusion fluids have different inherent pH levels and buffering capacities, leading to varying degradation rates [1] [2]. For example, the superior stability in Normosol-R is attributed to its physiological pH (7.4) [2].
Q2: What is the most critical precaution when handling this compound admixtures? Avoid using low concentrations in standard fluids like 0.9% NaCl or 5% Dextrose for storage. The data indicates that higher concentrations (1000 μg/mL) are more stable than lower ones (250 μg/mL), but even at high concentrations, the stability window is very short [1]. Admixtures should be prepared immediately before use and the infusion completed within the stability timeframe for the chosen fluid.
Q3: What is the clinical significance of daunorubicin formation? Daunorubicin is not just an inert degradation product; it is an active anthracycline with higher cardiotoxicity than the parent drug, this compound [1]. The presence of this degradant in an admixture means the patient is exposed to an unintended and more toxic agent, which increases the risk of adverse cardiac events.
The following diagram outlines the logical workflow for conducting a this compound admixture stability study.
The table below summarizes the key stability findings for this compound hydrochloride in intravenous solutions under specific laboratory conditions [1].
| Concentration (µg/ml) | Diluent | Storage Temperature | Stability Duration | Container |
|---|---|---|---|---|
| 600 | 5% Dextrose or 0.9% Sodium Chloride | Room Temperature (simulated infusion) | 1 hour | PVC Bags & Sets |
| 250 | 5% Dextrose or 0.9% Sodium Chloride | 4°C (in the dark) | Unstable (substantial loss) | PVC Bags |
| 1000 | 5% Dextrose Injection | 4°C (in the dark) | 4 hours | PVC Bags |
| 1000 | 0.9% Sodium Chloride Injection (0.9% NaCl) | 4°C (in the dark) | 6 hours | PVC Bags |
Critical Handling Notes:
For researchers designing stability experiments, the following methodology was used in the primary study [1]:
The workflow below illustrates the experimental process for determining this compound stability.
Q: Why is this compound more stable in saline than in dextrose? A: The superior stability in 0.9% Sodium Chloride is attributed to a more favorable pH. Dextrose solutions tend to have a lower (more acidic) pH, which accelerates the degradation of this compound [1].
Q: What is the immediate degradation product of this compound, and why does it matter? A: this compound rapidly degrades into daunorubicin. This is a critical safety concern because daunorubicin is known to be more cardiotoxic than this compound itself [1].
Q: How should I store my this compound stock powder? A: The search results do not specify storage conditions for the unmixed powder. You must consult the manufacturer's official prescribing information or package insert for definitive guidance on the commercial product (Rubidazone). As a general rule for temperature-sensitive cancer medications, always check with the manufacturer or pharmacist if you are unsure [2].
Q: Are there general best practices for storing cancer medications? A: Yes. Key principles include [2]:
The stability of this compound is highly dependent on its concentration and the diluent used. The following table consolidates the key quantitative findings from a stability study [1].
| Concentration (µg/ml) | Diluent | Storage Conditions | Stability Duration | Key Findings & Notes |
|---|---|---|---|---|
| 600 | 5% Dextrose or 0.9% Sodium Chloride | Simulated 1-hour infusion via PVC set | Stable | No substantial drug loss observed during the infusion period [1]. |
| 1000 | 0.9% Sodium Chloride (0.9% NaCl) | 4°C, protected from light | 6 hours | Demonstrates superior stability in saline, partly attributed to a more favorable pH [1]. |
| 1000 | 5% Dextrose | 4°C, protected from light | 4 hours | Less stable than in saline under identical conditions [1]. |
| 250 | 0.9% Sodium Chloride or 5% Dextrose | 4°C, protected from light | Highly Unstable | Significant degradation occurred within the 24-hour study period [1]. |
Critical Note: The primary degradation product of this compound is daunorubicin, a compound known to be more cardiotoxic than the parent drug. Adhering to stability guidelines is therefore critical for both experimental integrity and safety [1].
This protocol is adapted from the stability-indicating study to help you validate or apply these findings [1].
Q1: Why is this compound more stable in saline than in dextrose? The superior stability in 0.9% sodium chloride is linked to a difference in pH. This compound is particularly susceptible to degradation in acidic conditions, and a decrease in pH adversely affects its stability. Dextrose solutions typically have a lower pH than saline, contributing to faster degradation [1].
Q2: What is the primary degradation product, and why is it a concern? this compound rapidly converts to daunorubicin. This is a major concern because daunorubicin is documented to have greater cardiotoxicity than the parent drug, this compound. Preventing degradation is crucial for patient safety in a clinical context and for data accuracy in research [1].
Q3: Can I pre-prepare and freeze this compound admixtures to save time? The available study only addresses refrigerated storage for up to 24 hours. Freezing is not recommended as its effects on stability are unknown and could lead to precipitation or accelerated degradation. Always prepare admixtures close to their time of use and follow the supported storage conditions [1].
Q4: Are these stability guidelines applicable to other anthracyclines like doxorubicin? No. While both are anthracyclines, different drugs have distinct stability profiles. For example, a concentrated solution of 10 mg/ml of doxorubicin was shown to be stable for 22 days in polypropylene syringes or glass vials at 4-8°C [2]. You must consult stability data specific to each drug.
The following diagram illustrates the core stability relationship and the critical degradation pathway for this compound, based on the study data.
This compound Stability Decision Pathway
For researchers looking to validate stability under their own conditions, the following diagram outlines the core experimental workflow.
Stability Testing Workflow
Here are answers to some specific issues you might encounter:
Q1: What are the common degradation products I should look for? While specific pathways for zorubicin are less documented, research on its analog doxorubicin is highly informative. Under stress conditions, major degradation pathways involve modifications to the aglycone and sugar moieties. You should monitor for products resulting from:
Q2: My method cannot separate the main peak from its degradants. How can I improve resolution? This is a common challenge in stability-indicating methods. You can optimize the chromatographic conditions based on successful protocols:
Q3: My degradation studies are not showing significant changes. What could be wrong? Ensure you are applying sufficiently harsh but relevant stress conditions to force degradation. The table below summarizes effective stress conditions used for doxorubicin, which you can adapt for this compound.
This workflow, adapted from published studies on anthracyclines, will help you generate and identify degradation products [1] [3]. The diagram below outlines the logical sequence of a forced degradation study.
Step-by-Step Methodology:
The table below summarizes stress conditions successfully applied to doxorubicin to guide your experiments with this compound.
| Stress Condition | Typical Parameters | Observed Degradation (for Doxorubicin) | Key Degradants / m/z |
|---|---|---|---|
| Acid Hydrolysis | 0.1M HCl [1] | Significant degradation [1] [3] | 7-deoxydehydrodoxorubicinone [1] |
| Base Hydrolysis | 0.1M NaOH [1] | Significant degradation [1] [3] | Not specified in results |
| Oxidative Stress | Hydrogen peroxide (H₂O₂) [1] [3] | Significant degradation [1] [3] | (Poly)hydroxylated forms, loss of sugar moiety [2] |
| Thermal Stress | Elevated temperature (e.g., 70°C) [1] | Major degradation, also found in expired drugs [1] | Major product (m/z 530) [1] |
| Photolytic Stress | UV light exposure [1] | Degradation observed [1] | Not specified in results |
Q: What is the compatibility of this compound with different intravenous solutions and containers?
This compound demonstrates varying stability in different intravenous solutions and polyvinyl chloride (PVC) infusion bags. Key factors include the concentration of the drug and the type of solution. The data below is derived from a stability and compatibility study [1].
Table: this compound Stability in Intravenous Solutions and PVC Bags at 4°C [1]
| Concentration | Solution | Stability Duration | Key Findings & Notes |
|---|---|---|---|
| 600 µg/mL | 5% Dextrose or 0.9% Sodium Chloride | 1 hour | Stable during simulated infusion over 1 hour using PVC bags and administration sets. |
| 250 µg/mL | 5% Dextrose or 0.9% Sodium Chloride | Unstable | Highly unstable at this concentration after 24 hours of storage. |
| 1000 µg/mL | 0.9% Sodium Chloride (Saline) | 6 hours | More stable in saline than in dextrose at this concentration. |
| 1000 µg/mL | 5% Dextrose | 4 hours | Less stable in dextrose compared to saline. |
Key Risk: The dominant degradation product of this compound is daunorubicin, which is known to be more cardiotoxic than the parent drug. This makes adherence to stability guidelines critical [1].
This methodology is adapted from the cited study for researchers to verify or conduct similar compatibility tests [1].
1. Solution Preparation
2. Container and Storage
3. Stability-Indicating Assay
4. Data Collection and Analysis
The workflow for this experimental protocol can be visualized as follows:
Experimental Workflow for this compound Stability Testing
Q: Why does this compound's stability differ between saline and dextrose solutions? The difference is partially explained by changes in pH. A decrease in pH, which may occur more readily in dextrose solutions, adversely affects this compound's stability and accelerates its conversion to daunorubicin [1].
Q: What is the primary safety concern with this compound degradation? The primary concern is its rapid conversion to daunorubicin, a compound associated with greater cardiotoxicity than the parent drug. Using admixtures beyond their stable timeframe could inadvertently increase patient exposure to this toxic metabolite [1].
Q: The available data is from 1996. Where can I find more current information?
The table below summarizes key stability findings for Zorubicin in intravenous solutions and PVC containers from a peer-reviewed study [1].
| Parameter | Condition 1: 0.9% Sodium Chloride (1000 µg/ml) | Condition 2: 5% Dextrose (1000 µg/ml) | Condition 3: Lower Concentration (250 µg/ml) |
|---|---|---|---|
| Container Material | Polyvinyl Chloride (PVC) | Polyvinyl Chloride (PVC) | Polyvinyl Chloride (PVC) |
| Storage Temperature | 4°C (refrigerated, in the dark) | 4°C (refrigerated, in the dark) | 4°C (refrigerated, in the dark) |
| Stability Duration | 6 hours | 4 hours | Highly unstable in both solutions |
| Key Degradation Product | Daunorubicin (noted as more cardiotoxic) | Daunorubicin (noted as more cardiotoxic) | Daunorubicin (noted as more cardiotoxic) |
| In-Use Infusion (600 µg/ml) | No substantial drug loss over 1-hour infusion via PVC administration set | No substantial drug loss over 1-hour infusion via PVC administration set | Not applicable |
> Important Note: The data in the table above is from a study published in 1996 [1]. Drug formulation and material science may have advanced since then, so it is strongly recommended to consult the most current manufacturer's prescribing information for clinical use.
This methodology is based on the procedures described in the 1996 study, which used a stability-indicating HPLC assay to evaluate this compound [1].
Admixture Preparation:
Storage Conditions:
Simulated Infusion:
Stability-Indicating Assay:
The following diagram illustrates the experimental workflow for assessing this compound stability:
What is the primary degradation product of this compound, and why is it a concern? this compound rapidly converts to Daunorubicin [1]. This is a critical safety concern because Daunorubicin is known to be more cardiotoxic than the parent drug [1].
Why is this compound more stable at a higher concentration (1000 µg/ml) than at a lower one (250 µg/ml)? The superior stability at higher concentrations in 0.9% NaCl can be partially explained by differences in the final pH of the admixture [1]. This compound stability is highly sensitive to pH, and a decrease in pH adversely affects its stability [1].
What is the recommended intravenous fluid for this compound admixtures? Based on the stability data, 0.9% Sodium Chloride Injection is preferred over 5% Dextrose for admixtures at a concentration of 1000 µg/ml, as it provides a longer stability window (6 hours vs. 4 hours at 4°C) [1]. Always follow the manufacturer's current instructions.
Are there any known acute cardiac rhythm disturbances associated with this compound infusion? Yes, one study monitoring patients during IV infusion noted heartbeat irregularities, including sinus tachycardia and ventricular ectopic beats (VEBs) [2]. These were most prominent during the first administration and were generally reversible, not typically requiring cessation of therapy [2].
Doxorubicin is highly sensitive to light, which can lead to drug degradation or alter its biological activity. The table below summarizes the key findings from recent literature.
| Aspect | Key Findings |
|---|---|
| General Light Sensitivity | Intrinsic chromophore; absorbs visible light (max absorption ~465 nm) leading to photodegradation and reactive oxygen species (ROS) generation [1] [2] [3]. |
| Storage & Handling | Protect from light during storage (retain in original carton), after reconstitution, and during administration [4]. Unstable under alkaline hydrolysis, acid hydrolysis at high temps, and oxidative conditions [5]. |
| Consequence: Degradation | Exposure to light, peroxide, and hydrolytic conditions leads to multiple degradation products [5]. |
| Consequence: Altered Bioactivity | Light exposure can be used intentionally to enhance cytotoxicity via photoactivation, increasing anticancer effects and ROS generation [1] [6] [3]. |
Here are detailed methodologies for two key types of experiments cited in the literature.
This method measures the reactive oxygen species produced when doxorubicin is irradiated [1].
This protocol tests the combined effect of doxorubicin and light on cancer cells [1] [3].
Q1: My doxorubicin solution changed color after being left on the bench. What happened? This is a classic sign of photodegradation. The doxorubicin molecule has decomposed due to exposure to ambient light, which very likely alters its potency and stability. You should discard this solution and prepare a new one, ensuring it is protected from light at all times (e.g., using amber vials or wrapping containers in aluminum foil) [4] [5].
Q2: I am trying to replicate photochemotherapy results, but my cytotoxicity is low. What should I check?
Q3: Why is light protection required for doxorubicin even though light can enhance its cancer-killing effects? This is a key distinction between uncontrolled degradation and controlled activation.
The following diagrams illustrate the experimental workflow for a photodegradation study and the mechanism of light-activated doxorubicin.
Doxorubicin Photodegradation Study Workflow
Pathway of Light-Activated Doxorubicin Cytotoxicity
The standard intensive induction chemotherapy for fit AML patients is the "7+3" regimen, which consists of 7 days of continuous cytarabine infusion and 3 days of an anthracycline [1] [2]. The choice of anthracycline is a critical variable. The table below summarizes key clinical outcomes from recent studies comparing Idarubicin, Doxorubicin, and high-dose Daunorubicin.
| Anthracycline | Complete Remission (CR) Rate | Refractory Disease Rate | Overall Survival (OS) & Disease-Free Survival (DFS) | Key Safety Profile | Cost (Relative) |
|---|---|---|---|---|---|
| Idarubicin (IDR) | 66.7% (after 1st course) [3]; 68.7% [1] | 16.8% [3]; Lower than DNR (10% vs 25%) [2] | No significant difference vs DXR or HDD in multiple studies [1] [3] | Comparable cardiotoxicity and induction mortality to HDD [3]; Febrile neutropenia and severe septicemia common [1] | Significantly higher than DXR [1] |
| Doxorubicin (DXR) | 67.1% [1] | Data not specifically reported | No significant difference vs IDR [1] | Cardiotoxicity (23.7%); Neutropenic fever universal [1] | Significantly lower than IDR [1] |
| High-Dose Daunorubicin (HDD) | 61.1% (after 1st course) [3] | 20.7% [3] | No significant difference vs IDR in long-term OS [3] | Comparable cardiotoxicity and induction mortality to IDR [3] | Data not available in search results |
To ensure reproducibility of clinical findings and preclinical research, below are the standard methodologies for evaluating anthracycline efficacy and safety in AML.
The following protocol is typical for Phase III randomized controlled trials (RCTs) comparing anthracyclines in newly diagnosed AML patients [1] [2].
This in vitro assay evaluates the primary cytotoxic mechanism of anthracyclines.
The efficacy and dose-limiting toxicities of anthracyclines stem from distinct but interconnected biological pathways. The following diagram illustrates the core mechanisms of anthracycline action and toxicity.
The diagram above shows two primary pathways. In the nucleus, anthracyclines intercalate into DNA and inhibit Topoisomerase II, causing irreversible DNA damage that triggers apoptosis in rapidly dividing cancer cells [4] [5] [6]. Simultaneously, in cardiomyocytes, drug metabolism generates Reactive Oxygen Species (ROS); due to lower antioxidant defenses in heart cells, this leads to oxidative stress, mitochondrial damage, and ultimately cardiotoxicity [4] [7].
For researchers in oncology and drug development, the evidence indicates that while idarubicin may offer a higher complete remission rate after one induction course compared to daunorubicin, this does not consistently translate into a long-term overall survival benefit [3] [2]. Compared to doxorubicin, idarubicin shows comparable efficacy but at a significantly higher cost [1].
The search for anthracyclines with a better therapeutic index continues. Current strategies to mitigate the dose-limiting cardiotoxicity include developing liposomal formulations [4] [7] and investigating the cardioprotective agent dexrazoxane, which appears to act through iron chelation or Topoisomerase IIβ inhibition [4].
The table below summarizes key efficacy and survival outcomes for idarubicin compared to other anthracyclines, primarily in the context of induction therapy for newly diagnosed AML.
| Anthracycline | Common Dosing in Induction (3+7) | Comparative Complete Remission (CR) Rate | Comparative Survival Outcomes | Key Considerations |
|---|
| Idarubicin | 12 mg/m² for 3 days [1] | Higher CR vs. Daunorubicin (45-50 mg/m²): • 71% vs 58% (P=0.03) [2] • Meta-analysis favored IA [1] | Improved survival in some studies: • Meta-analysis showed superior OS for IA vs DA [1] • Long-term follow-up of one trial confirmed survival benefit [3] | • Deeper, more prolonged myelosuppression [1] • Associated with longer agranulocytosis in consolidation [4] | | Daunorubicin | 45-60 mg/m² for 3 days [1] | Lower CR vs. Idarubicin (12 mg/m²) in some studies [2] | • No significant survival difference vs. idarubicin in updated analysis of some trials [3] | • A cornerstone of AML therapy; often the comparator in trials | | Doxorubicin | Not fully specified in results | Comparable CR to Idarubicin: • Retrospective study found no significant difference in CR, DFS, or OS [5] | • No significant difference in DFS or OS vs. idarubicin [5] | • Significantly lower cost than idarubicin [5] | | Aclarubicin| Not fully specified in results | • Effective in treating de novo AML [6] • As second-line treatment, led to a 23% increase in 5-year OS [6] | • Superior survival in relapsed/refractory AML patients [6] | • Lacks cardiotoxicity [6] • Can be administered after max dose of doxorubicin/idarubicin [6] |
The comparative data in the table above is largely derived from clinical trials using standardized induction therapy protocols for AML.
Different anthracyclines have distinct mechanisms of action, which can influence both their efficacy and side-effect profiles. The following diagram illustrates the primary pathways.
This mechanistic understanding explains key differences:
For researchers and clinicians, the choice of anthracycline involves balancing efficacy, toxicity, and patient-specific factors.
The table below summarizes key comparative data on the cardiotoxicity and efficacy of different anthracycline formulations, based on clinical trials and meta-analyses.
| Anthracycline Agent | Relative Cardiotoxicity (vs. Doxorubicin) | Key Supporting Evidence | Efficacy Compared to Doxorubicin |
|---|---|---|---|
| Doxorubicin (Conventional) | Baseline (Reference) | N/A | N/A |
| Epirubicin | Less cardiotoxic | Network meta-analysis suggests a trend towards reduced cardiac events [1] | Comparable efficacy in metastatic breast cancer [1] |
| Liposomal Doxorubicin (PLD) | Significantly less cardiotoxic | Phase III trial: Risk of cardiotoxicity significantly lower (HR: 3.16; 95% CI: 1.58–6.31; P<0.001) [2]. Meta-analysis confirms trend [1]. | Comparable progression-free survival in metastatic breast cancer (6.9 vs. 7.8 months; HR: 1.00) [2] |
The cardiotoxicity of anthracyclines like doxorubicin involves multiple interconnected pathways, with Topoisomerase IIβ (Top2β) inhibition playing a central role [3] [4]. The diagram below illustrates the key mechanisms.
Key mechanistic insights supported by experimental data include:
Research on anthracycline cardiotoxicity utilizes a range of models, from in vitro systems to in vivo animal studies.
Isolated Cardiomyocyte Models
Preclinical Animal Models
Several strategies are employed or under investigation to mitigate anthracycline cardiotoxicity.
Formulation Strategies
Pharmacological Interventions
Innovative Therapeutic Approaches
| Anthracycline | Binds to CYP2J2 | Inhibits AA Metabolism | Alters EET Regioisomer Ratio | Proposed Binding Mechanism & Notes |
|---|---|---|---|---|
| Zorubicin (ZRN) [1] [2] | Yes (confirmed via FP) [1] | Yes (less potent than DOX) [2] | No [2] | Shares a binding site with ebastine [1]. Likely stabilizes via electrostatic interactions with glutamate/aspartate residues [1]. |
| Doxorubicin (DOX) [1] [2] | Yes (confirmed via FP) [1] | Yes [1] [2] | Yes (via its metabolite, 7-de-aDOX) [2] | Its primary metabolite, 7-deoxydoxorubicin aglycone (7-de-aDOX), binds concurrently with AA to alter the enzyme's site of metabolism [2]. |
| 5-Iminodaunorubicin (5-IDN) [1] [2] | Yes (confirmed via FP) [1] | Yes [1] [2] | No [2] | The imine substitution on the C-ring reduces quinone-mediated reactive oxygen species (ROS) formation, but it still inhibits CYP2J2 [1] [2]. |
| Aclarubicin (ACL) [1] | Yes (strongest binder in FP assay) [1] | Information missing | Information missing | Despite having large bulky groups, it binds most tightly, stabilized by salt bridge interactions with the enzyme [1]. |
The data in the table is derived from specific, reproducible experimental protocols.
Binding Affinity (Fluorescence Polarization): Researchers measured the binding of anthracyclines to CYP2J2 by monitoring the change in fluorescence polarization (FP) as the protein was titrated into a solution of the drug [1] [2]. An increase in polarization indicates binding. This is how aclarubicin was identified as the strongest binder and how it was confirmed that ebastine competes with anthracyclines for the same site [1].
Inhibition of AA Metabolism: The inhibition of CYP2J2's natural activity was tested by reconstituting the enzyme system with its redox partner, cytochrome P450 reductase (CPR), in a lipid environment. The production of EETs from arachidonic acid (AA) was then quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with and without the anthracycline present [1] [2]. The reduction in EET formation confirmed inhibition [2].
Mechanism of Regioisomer Alteration: A key difference between doxorubicin and this compound/5-IDN lies in the formation of a doxorubicin metabolite. CPR metabolizes doxorubicin to 7-deoxydoxorubicin aglycone (7-de-aDOX) [2]. Through a combination of kinetics, binding studies, and molecular dynamics (MD) simulations, researchers demonstrated that 7-de-aDOX can bind simultaneously with AA in the CYP2J2 active site. This alters the orientation of AA, changing the preferred site of epoxidation and thus the ratio of EET regioisomers produced [2]. Since this compound and 5-IDN do not produce a metabolite that behaves this way, they do not alter the regioisomer ratio [2].
To fully understand the significance of the data above, the following biological context is helpful.
CYP2J2's Cardioprotective Role: CYP2J2 is a cytochrome P450 enzyme highly expressed in human cardiomyocytes. It metabolizes arachidonic acid (AA) into epoxyeicosatrienoic acids (EETs), which are lipid mediators with proven cardioprotective effects, including anti-inflammatory and vasodilatory properties [1] [3]. Inhibition of this enzyme is considered a novel mechanism contributing to anthracycline cardiotoxicity [1].
The Doxorubicin Metabolite Hypothesis: The finding that doxorubicin's metabolite uniquely alters EET ratios provides a plausible explanation for its higher cardiotoxic potential compared to this compound. As different EET regioisomers have varying potencies and biological effects, a shift in their balance could be detrimental to cardiac cells [2].
The following diagram illustrates the summarized mechanism of how anthracyclines like this compound and doxorubicin inhibit CYP2J2 and the key difference in their action.
Key Difference: For researchers designing safer anthracyclines, the critical finding is that inhibition of CYP2J2 alone may not fully explain cardiotoxicity. The ability of a drug (or its metabolite) to alter the profile of cardioprotective EET regioisomers appears to be a distinct and potentially more critical mechanism, separating doxorubicin from this compound and 5-iminodaunorubicin [2].
Evidence Status: Note that while binding and inhibition data is available for several anthracyclines [1], detailed mechanistic studies on the alteration of EET regioisomer ratios have so far only been published for doxorubicin, this compound, and 5-iminodaunorubicin [2]. The effect for others like epirubicin or idarubicin is not confirmed in these studies.
Research Applications: This data is crucial for the structure-based design of new anthracycline derivatives. The insights into the binding site (e.g., salt bridges with acidic residues) and the differential effect of metabolites can be used in molecular modeling and dynamics simulations to predict and optimize the cardiac safety profile of novel compounds [1].
The table below summarizes the binding affinities (Kd values) of various anthracyclines for CYP2J2, as determined by fluorescence polarization (FP) assays. A lower Kd value indicates a stronger binding affinity [1] [2].
| Anthracycline Derivative | Binding Affinity for CYP2J2 (Kd, μM) |
|---|---|
| Aclarubicin (ACL) | 0.5 ± 0.1 |
| Idarubicin (IDA) | 2.8 ± 0.8 |
| 5-Iminodaunorubicin (5-IDN) | 3.4 ± 0.8 |
| Daunorubicin (DAU) | 4.1 ± 1.3 |
| Doxorubicin (DOX) | 4.5 ± 1.2 |
| Epirubicin (EPI) | 5.3 ± 1.0 |
| Valrubicin (VAL) | 5.7 ± 1.4 |
| Zorubicin (ZOR) | 6.3 ± 1.8 |
> Source: Data compiled from Journal of Inorganic Biochemistry, 2022 [1] [2].
From this data, you can see that:
The comparative data was generated using a well-established fluorescence polarization (FP) binding assay. The following workflow outlines the key experimental steps [1] [2]:
Key Protocol Details:
The binding of anthracyclines to CYP2J2 is mechanistically significant because it inhibits the enzyme's normal cardioprotective function. The diagram below illustrates this pathway and its inhibition [1] [4] [5]:
This inhibition reduces the production of beneficial EETs, which is proposed as a novel mechanism contributing to anthracycline-induced cardiotoxicity, separate from the classic reactive oxygen species (ROS) model [1] [4].
The table below summarizes key outcomes from clinical trials comparing Zorubicin with other anthracyclines, primarily Idarubicin, in AML induction therapy.
| Intervention & Comparison | Complete Remission (CR) Rate | Overall Survival (OS) | Disease-Free Survival (DFS) | Key Safety Findings |
|---|---|---|---|---|
| This compound (ZRB) vs. Idarubicin (IDR) [1] | 60% (ZRB) vs. 73% (IDR); P=0.033 [1] | No significant difference between groups [1] | Not Reported | No significant difference in induction death risk [2] |
| This compound (ZRB) vs. Idarubicin (IDR) [3] | No significant difference [3] | No significant difference [3] | No significant difference [3] | - |
| Idarubicin (IDR) vs. Daunorubicin (DNR) [2] | IDR increased CR rate [2] | IDR prolonged OS [2] | IDR prolonged DFS [2] | IDR increased risk of death on induction and grade 3/4 mucositis [2] |
| Idarubicin (IDR) vs. Doxorubicin (DOX) [2] | IDR improved CR rate [2] | Not Reported | No significant difference [2] | No difference in grade 3/4 cardiac toxicity [2] |
The data in the table above is derived from specific clinical trial designs. Here are the methodologies for the key studies cited:
GOELAM Trial (1996) [1]: This multi-institutional randomized trial enrolled 251 patients aged 50-65 with de novo AML. The induction therapy consisted of Cytarabine (Ara-C) at 200 mg/m² via continuous infusion on days 1-7, combined with either:
AML Collaborative Group Overview (1998) [3]: This was a systematic collaborative overview (meta-analysis) of randomized trials using individual patient data. It compared Idarubicin (8-20 mg/m²/day) to other anthracyclines, including Daunorubicin (45-50 mg/m²/day), Doxorubicin (30 mg/m²/day), and this compound (200 mg/m²/day). All patients also received Cytarabine (100-200 mg/m²/day).
Cochrane Systematic Review (2015) [2]: This review analyzed 27 randomized controlled trials (RCTs) involving 9,549 patients. It compared the efficacy and safety of Idarubicin against Daunorubicin, Doxorubicin, Mitoxantrone, and this compound in the induction therapy for newly diagnosed AML.
The following diagram illustrates the relationship between different anthracyclines and their role in AML therapy, based on the evidence from the search results.
The search yielded only one relevant study on this compound, published in 1996 [1]. It was a pilot study investigating high-dose this compound in first-line treatment, not second-line. Key findings are summarized below.
| Parameter | Data from this compound Study (1996) |
|---|---|
| Study Type/Phase | Pilot Study |
| Line of Therapy | First-line |
| Patient Number | 20 (evaluable) |
| Dosage | 600 mg/m² per cycle, divided over 3 days |
| Overall Response Rate (ORR) | 40% (8/20 patients) |
| Complete Response (CR) | 10% (2/20 patients) |
| Partial Response (PR) | 30% (6/20 patients) |
| Stable Disease (SD) | 30% (6/20 patients) |
| Progressive Disease (PD) | 30% (6/20 patients) |
| Major Toxicity | Hematological (Granulocytopenia grade 4) |
| Cardiotoxicity | None observed up to cumulative dose of 3,000 mg/m² |
Experimental Protocol Summary: This was an open-label pilot study in adults with advanced soft tissue sarcoma [1]. Patients received this compound at 600 mg/m² per cycle, divided over three days, repeated every four weeks. Cardiac function was monitored via left ventricular ejection fraction measurement before each cycle. The primary focus was on assessing activity (response rate) and safety.
Current clinical practice and research have moved towards other agents, with this compound not mentioned in contemporary literature or clinical trials [2] [3] [4]. The current standard second-line treatments for advanced soft tissue sarcoma (STS) after doxorubicin failure include trabectedin, eribulin, and pazopanib, with selection often guided by histologic subtype [5] [6].
The diagram below summarizes the current decision-making pathway for second-line therapy in advanced soft tissue sarcoma.
The table below outlines the key characteristics of these modern agents based on major clinical trials and real-world data.
| Drug (Class) | Key Approved/Evidence-Based Subtypes | Representative Trial Data (Second-line) | Common Significant Toxicities |
|---|---|---|---|
| Trabectedin (Alkylating agent) | Liposarcoma, Leiomyosarcoma, Translocation-related sarcomas (e.g., myxoid liposarcoma) [5] [6] | Improved PFS vs. dacarbazine in L-sarcoma; high activity in TRS [5] | Hematological toxicity, liver dysfunction, fatigue [6] |
| Eribulin (Microtubule inhibitor) | Liposarcoma (particularly adipocytic sarcoma) [4] [6] | OS benefit vs. dacarbazine in liposarcoma (15.6 vs 8.4 months) [4] | Neutropenia, fatigue, peripheral neuropathy [6] |
| Pazopanib (Multi-targeted TKI) | Non-liposarcoma STS (e.g., leiomyosarcoma, synovial sarcoma) [6] [7] | Improved PFS vs. placebo (4.6 vs 1.6 months) in non-liposarcoma STS [7] | Hypertension, fatigue, liver dysfunction, hair depigmentation [6] |
The following table summarizes the key differences based on pre-clinical and clinical data. Aclarubicin's distinct mechanism of action translates to a significantly improved safety profile regarding heart damage.
| Feature | Aclarubicin | Doxorubicin (Conventional Anthracycline) |
|---|---|---|
| Overall Cardiotoxicity | Low to absent; can be administered after max cumulative dose of doxorubicin is reached [1]. | High, cumulative and dose-dependent [2] [3]. |
| Primary Mechanism of Action | Catalytic inhibitor of Topoisomerase II; induces histone eviction without causing DNA double-strand breaks [4] [1]. | Poisons Topoisomerase II, stabilizing DNA-TopoII complexes and inducing double-strand breaks [2] [1]. |
| DNA Damage Induction | No significant induction of γH2AX (marker for DNA breaks) [1]. | Strongly induces γH2AX, indicating significant DNA damage [1]. |
| Key Differentiating Mechanism | Lack of DNA damage activity combined with potent histone eviction is linked to its low cardiotoxicity [5] [1]. | Combination of DNA damage and histone eviction is linked to cardiotoxicity [1]. |
| Clinical Evidence | No congestive heart failure reported in trials; effective in patients with high comorbidity indices [6] [7]. | Up to 9% of patients develop heart failure; use is limited by a maximum cumulative dose [2] [1]. |
| Structural Difference | Trisaccharide chain and N,N-dimethylated amino sugar [4] [5]. | Single aminosaccharide group (e.g., daunosamine) [4]. |
| Reactive Oxygen Species (ROS) | Can generate ROS, but its low cardiotoxicity suggests this is not the primary driver of its side effects [4]. | ROS generation and iron chelation are classical mechanisms for its cardiotoxicity [3] [8]. |
The conclusive data on aclarubicin's low cardiotoxicity comes from a combination of cellular, animal, and human studies.
In Vitro DNA Damage Assessment (Western Blot for γH2AX)
In Vivo Cardiotoxicity and Efficacy Models
Clinical Evidence in Acute Myeloid Leukemia (AML)
The diagram below illustrates the key molecular differences that explain the divergent cardiotoxicity profiles of doxorubicin and aclarubicin.
This illustrates that while both drugs exert anti-tumor effects through chromatin damage (histone eviction), the key difference lies in DNA damage induction. Doxorubicin causes it; aclarubicin avoids it. This lack of DNA damage is central to aclarubicin's superior cardiac safety [5] [1].
The evidence positions aclarubicin as a promising anthracycline with a dissociated mechanism of action.